molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No. B018962
CAS RN: 16426-64-5
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of 2-Bromo-4-nitrobenzoic acid is not directly detailed in the available literature, related compounds and their synthesis mechanisms offer insights into possible routes. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide demonstrates aromatic nucleophilic substitution with rearrangement, which could be analogous to potential synthesis pathways for 2-Bromo-4-nitrobenzoic acid (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-nitrobenzoic acid, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been elucidated using spectroscopic techniques and X-ray diffraction, revealing detailed geometrical parameters and electron distribution within the molecule. Such studies help in understanding the molecular geometry, which is crucial for predicting the reactivity and properties of 2-Bromo-4-nitrobenzoic acid (Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity of related compounds, like 3-bromo-2-nitrobenzo[b]thiophene, with nucleophiles under base-catalyzed conditions resulting in aromatic nucleophilic substitution with rearrangement provides a basis for understanding the chemical behavior of 2-Bromo-4-nitrobenzoic acid. Such reactions underscore the compound's potential utility in organic synthesis, particularly in constructing complex aromatic systems with specific substituent patterns (Cosimelli, Lamartina, & Spinelli, 2001).

Scientific Research Applications

  • 2-Bromo-3-methylbenzoic acid, synthesized from 2-bromo-4-nitrotoluene, shows potential in filter aids and halogenation applications (Bunnett & Rauhut, 2003).

  • A study on 3-bromo-2-nitrobenzo[b]thiophene and amines revealed a novel aromatic nucleophilic substitution with rearrangement, potentially useful in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is a stable compound with unique FT-IR spectrum, showing promise in organic electronics (Kumar et al., 2014).

  • Sodium bromide increases the yield of 3-methyl-4-nitrobenzoic acid in reactions, suggesting a free radical mechanism (Cai & Shui, 2005).

  • Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen result in various nitro and bromo isomers, contributing to the chemical understanding of benzo[b]thiophen derivatives (Cooper & Scrowston, 1971).

  • The HPLC-UV determination method for 4-bromomethyl-3-nitrobenzoic acid (ANB) demonstrates high precision and identifies a degradation product, suggesting applications in analytical chemistry (Freitas et al., 2014).

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid could be used as a building block in the solid-phase synthesis of various heterocyclic scaffolds, with implications in drug discovery (Křupková et al., 2013).

Safety And Hazards

2-Bromo-4-nitrobenzoic acid is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It has hazard statements H302, H315, H317, H319, H335, and H400 . Precautionary measures include P261, P273, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

2-bromo-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGTXNIIFSPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310516
Record name 2-Bromo-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitrobenzoic acid

CAS RN

16426-64-5
Record name 16426-64-5
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Record name 2-Bromo-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrotoluene (5.0 g, 23.14 mmol) was dissolved in pyridine (23 mL) and water (46 mL). The heterogeneous mixture was heated to 60° C. and KMnO4 (18.29 g, 115.7 mmol) was added carefully. The mixture was then heated under reflux overnight. The reaction mixture was filtered and washed with boiling water. The solution was then made acidic and extracted into ethyl acetate, dried over Na2SO4 and the solvent was removed in vacuo. The crude product was dissolved in aqueous NaOH and washed with hexanes. The aqueous phase was made acidic and the product was extracted into ethyl acetate. The ethyl acetate solutions were combined and dried over Na2SO4 and the solvent was removed in vacuo to provide the desired product (3.72 g): m.p. 158-160° C.; 1H NMR (CD3OD) d 7.81 (1H, d, J=8.5 Hz), 8.08 (1H, d, J=8.5 Hz), 8.30 (1H, s); 13C NMR (CD3OD) d 121.96, 122.75, 129.36, 132.24, 139.52, 149.54, 167.75; Anal. Calc. for C7H4BrNO4 *0.1 ethyl acetate, C: 34.88, H: 1.90, N: 5.50; Found, C: 34.68, H: 1.86, N: 5.82.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
18.29 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-bromo-4-nitrotoluene (5.00 g, 23.14 mmol) was dissolved into pyridine (23 ml) and water (46 ml). The heterogeneous mixture was heated to 60 ∞C and KMnO4 (18.29 g, 115.7 mmol) was added carefully. The mixture was then heated under reflux overnight. The reaction mixture was filtered and washed with boiling water. The solution was then made acidic and extracted into ethyl acetate, dried over Na2SO4, and the solvent was removed in vacuo. A crude NMR revealed remaining starting material so the solid was taken up in NaOH and washed with hexanes. The aqueous phase was made acidic and the product was extracted into ethyl acetate. The ethyl acetate fractions were combined and dried over Na2SO4 and the solvent was removed in vacuo to yield 3.72 g (65.4%). mp 158°-160C.; 1H NMR (CD3OD) 7.81 (1 H, d, J=8.5 Hz), 8.08 (1 H, d, J=8.5 Hz), 8.30 (1 H, s); 13C NMR (CD3OD) 121.96, 122.75, 129.36, 132.24, 139.52, 149.54, 167.75; anal. calc. for C7H4BrNO4 +0.1 ethyl acetate, C: 34.88, H: 1.90, N: 5.50; found, C: 34.68, H: 1.86, N: 5.82.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
18.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
160C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C7H4BrNO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Compound 21 used in the preparation of compound 24 was prepared as follows. Sodium dichromate dihydrate (151 gm) was added to glacial acetic acid (575 ml) followed by 2-bromo-4-nitro-toluene (49.7 gm). To this solution was added dropwise sulphuric acid (175 ml) at such a rate to maintain the temperature between. 75-85° C. This mixture was heated to 100-110° C. for 3 h cooled to 50° C. and poured onto ice (1 litre). The aqueous phase was extracted with ethyl acetate, the organic layer back extracted with Aqueous sodium hydroxide solution and the resulting basic aqueous layer acidified with concentrated hydrochloric acid. The precipitated solid was filtered, washed with water and air dried to give 15.72 gm (28%) of 2-bromo-4-nitro-benzoic acid (compound 26) as a white solid.
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-Bromo-4-nitro-benzonitrile (0.5 gm, 2.34 mmol) was hydrolysed using H2SO4 (2.2 ml) in 2.7 ml water at 80° C. for 8 hrs. After completion of reaction solution was poured over crushed ice, basified with sodium carbonate and extracted with ethyl acetate. Aqueous layer was separated, acidified with 1:1 HCl and extracted with ethyl acetate. Combined organic layer was then concentrated to obtained compound(51).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-nitrobenzoic acid
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Citations

For This Compound
56
Citations
J Lambooy - Journal of the American Chemical Society, 1950 - ACS Publications
Preparation of 2-Bromo-4-nitroethylbenzene and a, a-Dibromo-4-nitroethylbenzene 2-Bromo-4-nitro ethylb enz ene.—p-Nitroethylbenzene, 1 75.5 g.(0.5 mole) was brominated in the …
Number of citations: 6 pubs.acs.org
MB Moore, EH Volwiler - Journal of the American Chemical …, 1940 - ACS Publications
(8) Cope and Barab, This Journal, 39, 504 (1917). genic protein picrate from cottonseed has been de-veloped. The method is an application of the common ion effect of the mass action …
Number of citations: 5 pubs.acs.org
R Henry, W Dehn - Journal of the American Chemical Society, 1950 - ACS Publications
Preparation of 2-Bromo-4-nitroethylbenzene and a, a-Dibromo-4-nitroethylbenzene 2-Bromo-4-nitro ethylb enz ene.—p-Nitroethylbenzene, 1 75.5 g.(0.5 mole) was brominated in the …
Number of citations: 9 pubs.acs.org
H Lee, BN Finck, LA Jones, MJ Welch… - Nuclear medicine and …, 2006 - Elsevier
… The synthesis of compounds 1–4 was readily achieved by conversion of commercially available 2-bromo-4-nitrobenzoic acid and 2-fluoro-4-nitrobenzoic acid to the corresponding acid …
Number of citations: 25 www.sciencedirect.com
LP Witnauer, FR Senti - Journal of the American Chemical Society, 1950 - ACS Publications
Preparation of 2-Bromo-4-nitroethylbenzene and a, a-Dibromo-4-nitroethylbenzene 2-Bromo-4-nitro ethylb enz ene.—p-Nitroethylbenzene, 1 75.5 g.(0.5 mole) was brominated in the …
Number of citations: 7 pubs.acs.org
JW Cook, JD Loudon, DKV Steel - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… Nitration of a-bromotropolone yielded E-bromo-y-nitrotropolone (mp 138-139') which was oriented by rearrangement, through its methyl ether, to 2-bromo-4-nitrobenzoic acid. This …
Number of citations: 29 pubs.rsc.org
A Bruggink, A McKillop - Tetrahedron, 1975 - Elsevier
… 15 times slower than 2 - bromo - 4 nitrobenzoic acid. The expected electronic effects can, … more so, certainly, than that in 2 - bromo - 4 - nitrobenzoic acid. The latter compound, however, …
Number of citations: 143 www.sciencedirect.com
PBD de la Mare, JT Harvey - Journal of the Chemical Society …, 1957 - pubs.rsc.org
Materials and Methods.-These have mostly been described in Part 11.1 tert.-Butylbenzene, obtained by careful fractionation of a commercial specimen, had bp 64'110 mm. P-Bromotevt.-…
Number of citations: 0 pubs.rsc.org
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu
RB Cain, EK Tranter, JA Darrah - Biochemical Journal, 1968 - portlandpress.com
… 2-Bromo-4-nitrobenzoic acid (mp 1650), 2-fluoro-4-nitrobenzoic acid (mp 1760) and 2-iodo-4nitrobenzoic acid (mp 1400) were synthesized from the corresponding halogenated …
Number of citations: 47 portlandpress.com

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